molecular formula C13H11N3O2S2 B11937039 (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid

(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B11937039
M. Wt: 305.4 g/mol
InChI Key: HBZBAMXERPYTFS-VIFPVBQESA-N
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Description

(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a complex organic compound featuring a unique structure that includes both thiazole and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and indole intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the thiazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Indole derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.

Uniqueness

What sets (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid apart is its unique combination of thiazole and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

(4R)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m0/s1

InChI Key

HBZBAMXERPYTFS-VIFPVBQESA-N

Isomeric SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@@H](CS4)C(=O)O

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O

Origin of Product

United States

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